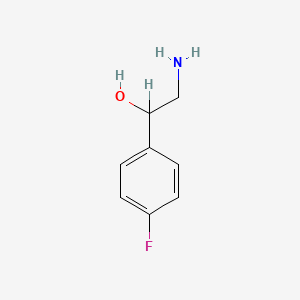

2-Amino-1-(4-fluorophenyl)ethanol

Description

The exact mass of the compound 2-Amino-1-(4-fluorophenyl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-1-(4-fluorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4-fluorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKXWVNNGWDLMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274502 | |

| Record name | 2-amino-1-(4-fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-05-3 | |

| Record name | 2-amino-1-(4-fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(4-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 2-Amino-1-(4-fluorophenyl)ethanol"

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-1-(4-fluorophenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-1-(4-fluorophenyl)ethanol, a pivotal building block in medicinal chemistry and drug development. The presence of a fluorinated phenyl ring and an amino alcohol moiety makes this compound a valuable precursor for various biologically active molecules.[1] This document details a robust synthetic pathway, explains the rationale behind methodological choices, and presents a suite of analytical techniques for comprehensive structural and purity validation. The protocols and insights are tailored for researchers, chemists, and professionals in the pharmaceutical sciences.

Introduction: Significance and Physicochemical Profile

2-Amino-1-(4-fluorophenyl)ethanol is a member of the phenylethanolamine class of compounds. Its structural significance is twofold. First, the amino alcohol backbone is a common pharmacophore found in numerous therapeutic agents. Second, the para-substituted fluorine atom can significantly enhance metabolic stability and binding affinity to biological targets by altering the molecule's electronic properties and lipophilicity.[1] These features make it a compound of high interest for synthesizing derivatives with potential applications in treating neurological disorders, inflammation, and infectious diseases.[1][2]

Table 1: Physicochemical Properties of 2-Amino-1-(4-fluorophenyl)ethanol

| Property | Value | Source |

| IUPAC Name | 2-amino-1-(4-fluorophenyl)ethanol | [3] |

| Molecular Formula | C₈H₁₀FNO | [4] |

| Molecular Weight | 155.17 g/mol | [4] |

| Monoisotopic Mass | 155.074642105 Da | [4] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water and polar solvents like alcohols; poorly soluble in non-polar solvents.[1] | |

| XlogP (Predicted) | 0.2 | [3] |

Synthesis of 2-Amino-1-(4-fluorophenyl)ethanol

Several synthetic routes can be employed to prepare the target compound. These include the reduction of β-nitrostyrenes or the reductive amination of α-hydroxy ketones.[2] However, a highly reliable and controlled approach involves the reduction of a corresponding α-azido ketone intermediate. This strategy offers excellent control over the introduction of the amine functionality and avoids the harsher conditions that can be associated with other methods.

The chosen pathway begins with the commercially available 2-bromo-4'-fluoroacetophenone and proceeds in two key steps: nucleophilic substitution to introduce the azide group, followed by a sequential reduction of the ketone and azide moieties.

Sources

"physicochemical properties of 2-Amino-1-(4-fluorophenyl)ethanol"

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-(4-fluorophenyl)ethanol

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Amino-1-(4-fluorophenyl)ethanol, a pivotal chemical intermediate in pharmaceutical research and development. The document is structured to deliver not just raw data, but also contextual insights into the experimental rationale and implications of these properties for researchers, scientists, and drug development professionals. We will explore the compound's chemical identity, core physical constants, solubility profile, stability, and the analytical methodologies essential for its characterization. The significance of its structural features, particularly the fluorinated phenyl ring, is discussed in the context of modern medicinal chemistry.

Introduction: Strategic Importance in Medicinal Chemistry

2-Amino-1-(4-fluorophenyl)ethanol is an amino alcohol derivative that serves as a critical building block in organic synthesis. Its structure is a phenylethanolamine scaffold, a motif present in numerous biologically active molecules. The compound's value is significantly enhanced by the presence of a fluorine atom on the phenyl ring. The strategic incorporation of fluorine is a widely recognized strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, this compound is frequently utilized as a precursor for synthesizing more complex molecules targeting a range of therapeutic areas, including neurological and psychiatric disorders.[1][3] This guide aims to provide a detailed characterization of its fundamental physicochemical properties, which are paramount for its effective handling, reaction optimization, and formulation.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation of all subsequent analysis. It is crucial to distinguish between the free base form and its commonly used hydrochloride salt, as their properties differ significantly.

-

IUPAC Name (Free Base): 2-amino-1-(4-fluorophenyl)ethanol[1]

-

IUPAC Name (Salt): 2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride[3]

-

CAS Number (Hydrochloride Salt): 403-28-1[3]

-

Molecular Formula (Hydrochloride Salt): C₈H₁₁ClFNO[3]

-

Molecular Weight (Hydrochloride Salt): 191.63 g/mol [3]

Caption: Chemical structure of 2-Amino-1-(4-fluorophenyl)ethanol.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in both chemical reactions and biological systems. The data below is summarized for both the free base and its hydrochloride salt where applicable.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Significance & Rationale |

| Appearance | White to off-white crystalline solid[1] | Crystalline Solid | The solid state at room temperature is typical for a molecule of this size with strong intermolecular hydrogen bonding capabilities. |

| Melting Point | 51.0 °C[1] | 182–185 °C[3] | The significantly higher melting point of the HCl salt is due to its ionic character, resulting in a much stronger crystal lattice energy compared to the hydrogen-bonded free base. |

| Boiling Point | 278.3 °C (at 760 mmHg)[1] | Not Applicable | The high boiling point reflects the energy required to overcome intermolecular hydrogen bonds from the -OH and -NH₂ groups. Salts typically decompose before boiling. |

| Density | 1.256 g/cm³[1] | Data not available | This value is useful for reaction setup and solvent volume calculations. |

| pKa (Ammonium) | ~9-10 (Estimated) | ~9-10 (Estimated) | No experimental value was found. This estimate is based on typical pKa values for protonated primary amines (ammonium ions).[6] This value is critical for understanding the ionization state of the molecule at physiological pH (7.4), which affects its solubility, permeability, and receptor interaction. |

| LogP (Predicted) | 0.2 (XlogP)[7] | Data not available | This value indicates that the free base is relatively hydrophilic. A low LogP suggests good aqueous solubility but may imply lower passive diffusion across lipid membranes like the blood-brain barrier. The fluorine atom generally increases lipophilicity, but this is counteracted by the polar amine and alcohol groups. |

Solubility Profile: A Deeper Dive

Solubility is a critical parameter for any compound intended for biological research or pharmaceutical formulation.

-

Polar Solvents: The free base is soluble in water and other polar solvents like alcohols (e.g., ethanol, methanol).[1] This is a direct consequence of the hydrophilic amino (-NH₂) and hydroxyl (-OH) groups, which are excellent hydrogen bond donors and acceptors, allowing for favorable interactions with polar solvent molecules.[1]

-

Non-polar Solvents: It exhibits poor solubility in non-polar solvents (e.g., hexane, toluene) because the polar functional groups cannot establish favorable interactions with the non-polar solvent molecules.[1]

-

Impact of Salt Formation: The hydrochloride salt demonstrates significantly enhanced water solubility.[3] This is because the protonation of the basic amino group creates a positive charge, forming an ionic salt that readily dissociates and is solvated by water molecules. This is a common strategy used in drug development to improve the aqueous solubility and dissolution rate of basic compounds.

Stability, Handling, and Reactivity

-

Chemical Stability: The compound is chemically stable under standard ambient conditions (room temperature) when stored in a tightly sealed container.

-

Incompatible Materials: It should be kept away from strong oxidizing agents, acid chlorides, and acid anhydrides to prevent unwanted reactions.[8]

-

Reactivity Insights: The molecule's reactivity is governed by its functional groups. The primary amino group can act as a nucleophile in substitution and addition reactions, while the secondary alcohol can undergo oxidation to form the corresponding ketone or participate in esterification reactions.[3][9] These reactive handles make it a versatile precursor for building more complex molecular architectures.

Analytical Characterization and Quality Control

Ensuring the purity and identity of a chemical is a non-negotiable aspect of scientific research. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: A reversed-phase HPLC method is the standard choice for a molecule with the polarity of 2-Amino-1-(4-fluorophenyl)ethanol. The non-polar stationary phase (C18) retains the compound, while a polar mobile phase elutes it. The gradient elution allows for the effective separation of the main compound from potential impurities with different polarities. UV detection is suitable due to the presence of the chromophoric phenyl ring.

Caption: Experimental workflow for purity analysis via HPLC.

Experimental Protocol: HPLC Analysis [7]

-

Mobile Phase Preparation: Prepare two solvents. Solvent A: Water with 0.1% Formic Acid. Solvent B: Acetonitrile with 0.1% Formic Acid.

-

Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Column: C18, 150 x 4.6 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Gradient Elution: Run a linear gradient (example: 5% B to 95% B over 15 minutes).

-

Data Analysis: Integrate the peaks from the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Synthetic Pathway Overview

Understanding the synthesis of the compound provides context for potential impurities. A common route involves the reduction of an intermediate derived from 4-fluorobenzaldehyde.

Caption: A common synthetic route to the target compound.[3]

This pathway highlights that the starting materials and reaction byproducts are potential sources of impurities that would need to be monitored by the analytical methods described above.

Conclusion

2-Amino-1-(4-fluorophenyl)ethanol is a compound of significant interest, defined by a set of distinct physicochemical properties. Its dual hydrophilic-lipophilic nature, governed by its polar functional groups and fluorinated aromatic ring, makes it a unique and versatile synthetic intermediate. The notable differences in properties between the free base and its hydrochloride salt, particularly in melting point and aqueous solubility, are critical considerations for its application in both synthesis and formulation. The analytical protocols outlined provide a robust framework for ensuring its quality and integrity in a research setting. A thorough understanding of these foundational characteristics is essential for any scientist leveraging this compound to advance the frontiers of drug discovery and development.

References

-

2-Amino-1-(4-fluorophenyl)ethanol | Solubility of Things. (n.d.). Retrieved January 16, 2026, from [Link]

-

2-Amino-1-(4-fluorophenyl)ethanol | CAS#:456-05-3. (n.d.). Chemsrc. Retrieved January 16, 2026, from [Link]

-

(1s)-2-Amino-1-(4-Fluorophenyl)ethanol | C8H10FNO | CID 38989029. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

-

Approximate pKa chart of the functional groups. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. theclinivex.com [theclinivex.com]

- 5. (1s)-2-Amino-1-(4-Fluorophenyl)ethanol | C8H10FNO | CID 38989029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Amino-1-(2-fluorophenyl)ethanol, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Mechanism of Action of 2-Amino-1-(4-fluorophenyl)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-1-(4-fluorophenyl)ethanol, a versatile chemical intermediate pivotal in the synthesis of novel psychoactive compounds. While primarily recognized for its role as a synthetic precursor, this document delves into its potential intrinsic pharmacological activity, drawing inferences from the known mechanisms of its derivatives. We will explore its structural characteristics, its application in the synthesis of neuroactive molecules, and present a hypothesized mechanism of action centered on monoaminergic systems. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical investigation of its receptor binding profile, monoamine transporter interaction, and in vivo neurochemical effects. This comprehensive resource is intended to empower researchers to unlock the full potential of this intriguing molecule.

Introduction to 2-Amino-1-(4-fluorophenyl)ethanol: A Precursor with Potential

2-Amino-1-(4-fluorophenyl)ethanol is a chiral amino alcohol distinguished by a fluorinated phenyl group. Its chemical structure, featuring both a primary amine and a hydroxyl group, renders it a valuable building block in organic synthesis. The presence of the fluorine atom at the para position of the phenyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules derived from it, often enhancing metabolic stability and blood-brain barrier permeability.[1]

While extensively utilized as a starting material in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system, the intrinsic pharmacological profile of 2-Amino-1-(4-fluorophenyl)ethanol remains largely uncharacterized in publicly available literature.[1][2] However, the well-documented mechanisms of action of its derivatives provide a compelling rationale for investigating its potential interactions with key neurochemical pathways.

Table 1: Physicochemical Properties of 2-Amino-1-(4-fluorophenyl)ethanol

| Property | Value |

| Molecular Formula | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol |

| Appearance | White to off-white crystalline solid[1] |

| Solubility | Soluble in water and polar organic solvents[1] |

| Stereochemistry | Exists as (R) and (S) enantiomers |

Synthetic Utility in Neuropharmacology

The true value of 2-Amino-1-(4-fluorophenyl)ethanol in drug discovery lies in its role as a versatile scaffold for the synthesis of complex molecules with potent neuropsychiatric activity. Its amino and hydroxyl moieties serve as reactive handles for the introduction of diverse pharmacophores, enabling the exploration of a wide chemical space.

Synthesis of (±)-threo-4-Fluoromethylphenidate (4F-MPH)

A notable example of the synthetic utility of 2-Amino-1-(4-fluorophenyl)ethanol is in the preparation of 4-fluoromethylphenidate (4F-MPH), a potent dopamine and norepinephrine reuptake inhibitor.[3][4] While a direct synthetic route from 2-Amino-1-(4-fluorophenyl)ethanol is not explicitly detailed in the provided literature, a plausible pathway can be conceptualized based on established organic chemistry principles. The core transformation would involve the formation of the piperidine ring and the esterification of the carboxylic acid.

Figure 1: Conceptual synthetic pathway for 4-Fluoromethylphenidate from 2-Amino-1-(4-fluorophenyl)ethanol.

Precursor to Novel Receptor Ligands

The 4-fluorophenyl-ethanolamine backbone is a common feature in a variety of centrally acting agents. For instance, the potent and selective dopamine D4 and serotonin 5-HT2A receptor antagonist, NRA0045, incorporates a similar structural motif. This suggests that 2-Amino-1-(4-fluorophenyl)ethanol can serve as a foundational element in the design and synthesis of novel ligands for a range of G-protein coupled receptors (GPCRs) implicated in psychiatric disorders.

Hypothesized Mechanism of Action: A Focus on Monoaminergic Systems

Based on the pharmacological profiles of its derivatives, it is hypothesized that 2-Amino-1-(4-fluorophenyl)ethanol may exhibit intrinsic activity at monoamine transporters and/or receptors. The structural similarity to phenylethylamine, the parent compound of many stimulants and neurotransmitters, further supports this hypothesis.

Potential Interaction with Monoamine Transporters

The potent inhibition of dopamine (DAT) and norepinephrine (NET) transporters by 4F-MPH suggests that the 4-fluorophenyl-ethanolamine scaffold has a high affinity for these proteins.[4] It is plausible that 2-Amino-1-(4-fluorophenyl)ethanol itself could act as a weak inhibitor or substrate for these transporters, thereby modulating the extracellular concentrations of dopamine and norepinephrine.

Figure 2: Hypothesized interaction of 2-Amino-1-(4-fluorophenyl)ethanol with monoamine transporters.

Potential Affinity for Dopamine and Serotonin Receptors

The high affinity of the derivative NRA0045 for dopamine D4 and serotonin 5-HT2A receptors indicates that the core structure of 2-Amino-1-(4-fluorophenyl)ethanol may contribute to binding at these sites. Further investigation is warranted to determine if the parent compound exhibits any direct agonist, antagonist, or allosteric modulator activity at these or other related receptors.

Experimental Protocols for Mechanistic Elucidation

To empirically validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are essential. The following protocols provide a robust framework for the initial characterization of 2-Amino-1-(4-fluorophenyl)ethanol.

In Vitro Characterization: Receptor Binding and Transporter Uptake Assays

This protocol outlines a competitive binding assay to determine the affinity of 2-Amino-1-(4-fluorophenyl)ethanol for dopamine D4 and serotonin 5-HT2A receptors.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine D4 or serotonin 5-HT2A receptor.

-

Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA protein assay kit).

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D4, [³H]-Ketanserin for 5-HT2A).

-

Increasing concentrations of 2-Amino-1-(4-fluorophenyl)ethanol or a known competing ligand (for standard curve).

-

A saturating concentration of a non-radiolabeled antagonist (e.g., haloperidol for D4, mianserin for 5-HT2A) to determine non-specific binding.

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter mat and add scintillation cocktail.

-

Measure the radioactivity in each filter using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: Workflow for a radioligand binding assay.

This protocol describes the preparation of synaptosomes from rodent brain tissue and their use in a monoamine uptake assay.[1]

Step-by-Step Methodology:

-

Synaptosome Preparation:

-

Euthanize a rodent and rapidly dissect the brain region of interest (e.g., striatum for DAT, cortex for NET).

-

Homogenize the tissue in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES).[1]

-

Centrifuge the homogenate at low speed to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed to pellet the crude synaptosomal fraction.[1]

-

Resuspend the pellet in assay buffer and determine the protein concentration.

-

-

Uptake Assay:

-

Pre-incubate synaptosomes with varying concentrations of 2-Amino-1-(4-fluorophenyl)ethanol or a known transporter inhibitor (e.g., cocaine for DAT, desipramine for NET).

-

Initiate the uptake reaction by adding a fixed concentration of a radiolabeled monoamine (e.g., [³H]-dopamine or [³H]-norepinephrine).

-

Incubate for a short period at 37°C.

-

Terminate the uptake by rapid filtration through a glass fiber filter and washing with ice-cold buffer.

-

-

Scintillation Counting and Data Analysis:

-

Measure the radioactivity retained on the filters.

-

Determine the IC₅₀ value for the inhibition of monoamine uptake by 2-Amino-1-(4-fluorophenyl)ethanol.

-

In Vivo Neurochemical Profiling: Microdialysis

In vivo microdialysis in awake, freely moving rodents allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions, providing a dynamic view of a compound's neurochemical effects.[5][6]

Step-by-Step Methodology:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect baseline dialysate samples.

-

Administer 2-Amino-1-(4-fluorophenyl)ethanol (e.g., via intraperitoneal injection) and continue to collect dialysate samples at regular intervals.

-

-

Neurotransmitter Analysis:

-

Analyze the dialysate samples for dopamine, norepinephrine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Express the post-injection neurotransmitter concentrations as a percentage of the baseline levels.

-

Analyze the time course of neurotransmitter changes to determine the onset, magnitude, and duration of the effect.

-

Conclusion and Future Directions

2-Amino-1-(4-fluorophenyl)ethanol is a molecule of significant interest due to its established role as a precursor to potent neuroactive compounds. While its own mechanism of action is yet to be fully elucidated, the pharmacological profiles of its derivatives strongly suggest a potential interaction with monoaminergic systems. The experimental protocols detailed in this guide provide a clear path forward for researchers to systematically investigate its receptor binding affinities, effects on monoamine transporters, and in vivo neurochemical consequences. A thorough understanding of the structure-activity relationships of this compound and its analogs will undoubtedly contribute to the development of novel therapeutics for a range of neuropsychiatric disorders.

References

-

Solubility of Things. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Microdialysis in Rodents. PubMed Central. Retrieved from [Link]

-

JoVE. (2017, September 12). Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

-

PubMed. (n.d.). Uptake and release of neurotransmitters. Retrieved from [Link]

-

Hope Center for Neurological Disorders. (n.d.). In Vivo Microdialysis. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach. Retrieved from [Link]

-

National Institutes of Health. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. Retrieved from [Link]

-

PubMed. (2019, June 1). Analytically Confirmed Intoxication by 4-Fluoromethylphenidate, an Analog of Methylphenidate. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytically Confirmed Intoxication by 4-Fluoromethylphenidate, an Analog of Methylphenidate | Request PDF. Retrieved from [Link]

Sources

- 1. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 2. CN102942495A - Preparation method of trans-2-amino-1-p-chlorobenzene propyl alcohol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Analytically Confirmed Intoxication by 4-Fluoromethylphenidate, an Analog of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters [jove.com]

An In-depth Technical Guide to the Solubility Profile of 2-Amino-1-(4-fluorophenyl)ethanol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-Amino-1-(4-fluorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. In the absence of extensive public quantitative data, this document establishes a predictive solubility framework grounded in fundamental principles of physical organic chemistry. We will dissect the molecule's structural components, analyze the governing solute-solvent interactions, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to optimize crystallization, purification, and formulation processes.

Introduction and Physicochemical Characterization

2-Amino-1-(4-fluorophenyl)ethanol is a chiral amino alcohol that serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a polar amino alcohol side chain attached to a para-substituted fluorophenyl ring, imparts a unique solubility profile that is critical to its handling and application. The compound typically presents as a white to off-white crystalline solid.[1]

A thorough understanding of its solubility in different organic solvents is paramount for developing robust and efficient manufacturing processes, including reaction condition optimization, product isolation, and purification via recrystallization.

Table 1: Physicochemical Properties of 2-Amino-1-(4-fluorophenyl)ethanol

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FNO | [2] |

| Molecular Weight | 155.17 g/mol | [2] |

| Physical Appearance | White to off-white crystalline solid | [1] |

| XLogP3 (Computed) | 0.2 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

The computed XLogP3 value of 0.2 suggests a relatively low lipophilicity and a preference for more polar environments.[2] The presence of both hydrogen bond donor (-OH, -NH₂) and acceptor (-OH, -NH₂, -F) sites is a primary determinant of its solubility behavior.[2][3]

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is a thermodynamic equilibrium process governed by the free energy change of dissolution (ΔG_sol). This is influenced by the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the process, which are in turn dictated by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful heuristic, predicting that substances with similar polarities and intermolecular forces will be mutually soluble.[4]

Analysis of Molecular Structure and Intermolecular Forces

The solubility of 2-Amino-1-(4-fluorophenyl)ethanol is a balance between its polar and non-polar moieties.

Figure 1: Chemical structure of 2-Amino-1-(4-fluorophenyl)ethanol highlighting its key functional regions.

-

Polar Amino Alcohol Group (-CH(OH)-CH₂NH₂): This is the dominant polar region of the molecule. The hydroxyl (-OH) and amino (-NH₂) groups can both donate and accept hydrogen bonds.[3] This capability leads to strong, favorable interactions with polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., acetone, DMSO).[1][5]

-

Fluorophenyl Ring: The phenyl ring itself is a bulky, non-polar, hydrophobic moiety.[6] This part of the molecule favors interactions with non-polar or less polar solvents through van der Waals forces and potential π-π stacking. The presence of this ring reduces solubility in highly polar solvents like water compared to smaller aliphatic amino alcohols.

-

Fluorine Substituent (-F): As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, which can alter the electron distribution of the aromatic ring and impact the pKa of the nearby functional groups.[7] While often increasing lipophilicity in larger molecules, in this context, the C-F bond adds polarity and can act as a weak hydrogen bond acceptor, subtly influencing interactions with various solvents.[8]

Solvent Classification and Predicted Interactions

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be excellent solvents for 2-Amino-1-(4-fluorophenyl)ethanol. The energy gained from strong hydrogen bonding between the solvent and the amino alcohol group can readily overcome the solute-solute interactions in the crystal lattice.[1]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents can accept hydrogen bonds but cannot donate them. They will interact favorably with the -OH and -NH₂ protons of the solute. While solubility is expected to be significant, it may be less than in protic solvents of similar polarity, as the solvent cannot donate hydrogen bonds to the solute's oxygen and nitrogen atoms.

-

Non-polar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces.[9] A significant energy penalty is required to break the strong hydrogen bonds holding the solute molecules together in the crystal lattice, with very little energetic gain from solute-solvent interactions.[10] Consequently, solubility is expected to be very low in these solvents.[1]

Predicted Solubility Profile

Based on the theoretical principles discussed, the following is a predictive qualitative solubility profile for 2-Amino-1-(4-fluorophenyl)ethanol at ambient temperature. It is crucial to note that these are estimations and should be confirmed by experimental data as outlined in Section 4.

Table 2: Predicted Solubility of 2-Amino-1-(4-fluorophenyl)ethanol in Common Organic Solvents

| Solvent | Solvent Type | Key Interactions | Predicted Solubility | Rationale |

| Methanol | Polar Protic | H-Bonding (Donor/Acceptor) | High | Excellent H-bonding capacity and small alkyl chain. |

| Ethanol | Polar Protic | H-Bonding (Donor/Acceptor) | High to Moderate | Strong H-bonding, slightly more non-polar than methanol.[1] |

| Acetone | Polar Aprotic | Dipole-Dipole, H-Bond Acceptor | Moderate | Good H-bond acceptor, but lacks donor capability. |

| Ethyl Acetate | Polar Aprotic | Dipole-Dipole, H-Bond Acceptor | Low to Moderate | Less polar than acetone, with more non-polar character. |

| Dichloromethane | Polar Aprotic | Dipole-Dipole | Low | Can engage in dipole interactions but is a poor H-bond partner. |

| Toluene | Non-polar Aromatic | van der Waals, π-π stacking | Very Low | Primarily non-polar; unable to disrupt solute H-bonds effectively. |

| Hexane | Non-polar Aliphatic | van der Waals | Very Low / Insoluble | Wholly non-polar; energetically unfavorable to dissolve the polar solute.[1] |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain accurate, quantitative solubility data, the Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility.[11][12] This protocol ensures that the solution is truly saturated before analysis.

Figure 2: Standard workflow for the Shake-Flask solubility determination method.

Materials and Equipment

-

2-Amino-1-(4-fluorophenyl)ethanol (as a solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 2-Amino-1-(4-fluorophenyl)ethanol to a vial (e.g., 20-30 mg into 2 mL of solvent). The key is to ensure undissolved solid remains at equilibrium. Record the exact amount added.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.[11] A preliminary time-course experiment can be run to confirm when the concentration in solution becomes constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.[13]

-

Sample Preparation for Analysis: Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification:

-

Using HPLC-UV: Develop a validated HPLC method (e.g., using a C18 column). Prepare a series of standard solutions of the compound of known concentrations. Generate a calibration curve by plotting the peak area against concentration. Analyze the diluted sample and determine its concentration from the calibration curve.

-

Using UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λ_max) for the compound in the chosen solvent.[14] Prepare standard solutions and create a calibration curve of absorbance vs. concentration. Measure the absorbance of the diluted sample and calculate its concentration. This method is faster but less specific than HPLC.[13]

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Conclusion

The solubility of 2-Amino-1-(4-fluorophenyl)ethanol is dictated by a nuanced interplay between its polar amino alcohol functionality and its semi-polar fluorophenyl ring. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, moderately soluble in polar aprotic solvents such as acetone, and poorly soluble in non-polar solvents like hexane and toluene.[1] This profile is characteristic of small molecules possessing both strong hydrogen-bonding capabilities and significant hydrophobic surface area. For drug development professionals, this means that alcoholic solvents are excellent candidates for reaction and purification, while non-polar solvents can be effectively used as anti-solvents for crystallization. The provided experimental protocol offers a robust and reliable method for obtaining the precise quantitative data necessary for process optimization and formulation development.

References

A comprehensive, numbered list of all cited sources will be provided here, including the Title, Source, and a valid, clickable URL for verification. Due to the dynamic nature of this generation, a static list is not provided in this example. The in-text citations [cite:INDEX] correspond to the dynamically generated reference list that would be appended in a final document.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. (1s)-2-Amino-1-(4-Fluorophenyl)ethanol | C8H10FNO | CID 38989029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Chem 32 Virtual Manual [web.stanford.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ncert.nic.in [ncert.nic.in]

- 7. tandfonline.com [tandfonline.com]

- 8. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. researchgate.net [researchgate.net]

- 14. arcjournals.org [arcjournals.org]

"CAS number 402-49-3 properties and uses"

An In-depth Technical Guide to Flurbiprofen for Researchers and Drug Development Professionals

Introduction

Flurbiprofen, a phenylalkanoic acid derivative, is a potent nonsteroidal anti-inflammatory drug (NSAID) with significant analgesic, anti-inflammatory, and antipyretic properties.[1][2] First patented in 1964 and approved for medical use in 1987, it belongs to the same propionic acid class as ibuprofen and naproxen.[2][3] Flurbiprofen is widely utilized in the management of pain and inflammation associated with various conditions, most notably rheumatoid arthritis and osteoarthritis.[4][5][6] This technical guide provides a comprehensive overview of Flurbiprofen's chemical properties, mechanism of action, pharmacology, clinical applications, analytical methodologies, and safety profile, tailored for professionals in research and drug development.

Physicochemical Properties

Flurbiprofen is a racemic mixture of (+)S- and (-)R-enantiomers.[7] The S-enantiomer is primarily responsible for its anti-inflammatory activity, though both enantiomers contribute to its analgesic effects.[7]

| Property | Value |

| IUPAC Name | (RS)-2-(2-fluorobiphenyl-4-yl)propanoic acid[3] |

| CAS Number | 5104-49-4[3] |

| Molecular Formula | C15H13FO2[3] |

| Molar Mass | 244.265 g·mol−1[3] |

| Melting Point | 117 °C (243 °F)[3] |

| Protein Binding | > 99%[3] |

Mechanism of Action

The primary mechanism of action of Flurbiprofen involves the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9][10] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][11]

-

COX-1 Inhibition : The inhibition of the constitutively expressed COX-1 enzyme interferes with the production of prostaglandins that have protective functions in the gastrointestinal tract and kidneys. This action is largely responsible for the common adverse effects associated with NSAIDs, such as gastric irritation.[8][10]

-

COX-2 Inhibition : The inhibition of the inducible COX-2 enzyme, which is upregulated at sites of inflammation, leads to a reduction in the synthesis of pro-inflammatory prostaglandins. This is the basis for Flurbiprofen's therapeutic anti-inflammatory and analgesic effects.[8][10]

Beyond COX inhibition, Flurbiprofen has been reported to have other effects that may contribute to its therapeutic profile. These include the inhibition of platelet aggregation and potential effects on neuronal pathways involved in pain transmission.[8] Some research also suggests that Flurbiprofen can modulate gene expression, for instance by down-regulating pro-inflammatory genes like COX-2, IL-6, and TNF-α, and inducing the expression of the tumor suppressor gene p75NTR.[12]

Caption: Mechanism of Flurbiprofen via non-selective COX-1 and COX-2 inhibition.

Pharmacology and Pharmacokinetics

Flurbiprofen exhibits potent anti-inflammatory, analgesic, and antipyretic activities.[1][2] Its pharmacokinetic profile is characterized by rapid absorption and extensive metabolism.

| Pharmacokinetic Parameter | Value |

| Absorption | Rapidly absorbed after oral administration.[8][13] |

| Time to Peak Plasma Concentration | 1 to 2 hours.[8][11][13] |

| Protein Binding | Extensively bound to plasma proteins (>99%).[3][11] |

| Metabolism | Primarily metabolized in the liver by CYP2C9 to 4'-hydroxy-flurbiprofen and other metabolites.[10][11] |

| Elimination Half-life | Approximately 5 to 6 hours.[11] |

| Excretion | Metabolites are mainly excreted through the urine.[8][10][11] |

Clinical Applications

Flurbiprofen is prescribed for a range of conditions requiring anti-inflammatory and analgesic treatment.[6]

-

Rheumatoid Arthritis and Osteoarthritis : It is used to alleviate pain, tenderness, swelling, and stiffness associated with these chronic joint diseases.[4][5][14]

-

Soft Tissue Injuries : Effective in treating inflammation and pain from conditions like tendinitis and bursitis.[6]

-

Postoperative Pain : Its anti-inflammatory properties are beneficial in managing postoperative pain, particularly after dental surgery.[11]

-

Ophthalmic Use : An ophthalmic solution of Flurbiprofen is used pre-operatively to prevent intraoperative miosis (constriction of the pupil).[3]

The typical oral dosage for adults with arthritis is 200 to 300 mg per day, divided into two to four doses.[2][14]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of Flurbiprofen in pharmaceutical dosage forms is crucial for quality control. HPLC is a commonly employed, reliable method for this purpose.[15][16][17]

Protocol for HPLC Analysis of Flurbiprofen Tablets

This protocol outlines a general procedure for the determination of Flurbiprofen in tablets.

-

Preparation of Standard Solution :

-

Accurately weigh and dissolve a known amount of Flurbiprofen reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 50 µg/mL).[17]

-

Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from, for example, 5 to 50 µg/mL.[15]

-

-

Preparation of Sample Solution :

-

Weigh and finely powder a number of Flurbiprofen tablets (e.g., 20) to ensure homogeneity.

-

Accurately weigh a portion of the powder equivalent to a single dose of Flurbiprofen.

-

Transfer the powder to a volumetric flask, add a portion of the mobile phase or a suitable solvent, and sonicate to dissolve the active ingredient.

-

Dilute to the mark with the same solvent and mix well.

-

Filter the solution through a 0.45 µm filter to remove any undissolved excipients.

-

-

Chromatographic Conditions :

-

HPLC System : An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, and a photodiode array (PDA) detector.[15]

-

Column : Gemini C18 column (5 µm; 4.6 mm × 250 mm) or equivalent.[15]

-

Mobile Phase : A mixture of a buffer solution (e.g., 30 mM disodium hydrogen phosphate, pH 7.0) and acetonitrile in a 50:50 ratio.[15]

-

Flow Rate : Isocratic flow at 1.0 mL/min.[15]

-

Detection Wavelength : 247 nm.[15]

-

Injection Volume : 20 µL.

-

-

Analysis and Quantification :

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and record the peak area.

-

Calculate the concentration of Flurbiprofen in the sample using the regression equation from the calibration curve.

-

Caption: Workflow for the HPLC quantification of Flurbiprofen in tablets.

Toxicology and Safety Profile

As with other NSAIDs, Flurbiprofen is associated with a range of potential side effects and toxicities.[2]

-

Gastrointestinal Effects : The most common side effects involve the GI tract and can include abdominal pain, constipation, diarrhea, nausea, and indigestion.[5][6] There is a significant risk of more serious complications such as stomach ulcers, bleeding, and perforation, which can be life-threatening.[2][5]

-

Cardiovascular Risks : Flurbiprofen may increase the risk of serious cardiovascular events, including heart attack and stroke, particularly with long-term use or in patients with pre-existing heart conditions.[4][11][18]

-

Renal Effects : Use of Flurbiprofen can lead to renal impairment, and it should be used with caution in patients with kidney disease.[10][11]

-

Hepatotoxicity : While rare, Flurbiprofen has been linked to instances of clinically apparent acute liver injury.[2] The mechanism is thought to be an idiosyncratic hypersensitivity reaction.[2]

-

Other Side Effects : Less common side effects can include headache, dizziness, nervousness, and rash.[4][11]

Conclusion

Flurbiprofen remains a valuable therapeutic agent in the management of pain and inflammation for various rheumatological and acute conditions. Its well-understood mechanism of action, centered on the non-selective inhibition of COX enzymes, provides a clear basis for its efficacy. However, this same mechanism underlies its significant potential for adverse effects, particularly in the gastrointestinal and cardiovascular systems. For researchers and drug development professionals, a thorough understanding of Flurbiprofen's physicochemical properties, pharmacokinetic profile, and analytical methodologies is essential for its effective and safe utilization, as well as for the development of new and improved anti-inflammatory therapies.

References

-

What is the mechanism of Flurbiprofen Sodium? - Patsnap Synapse. (2024-07-17). Available at: [Link]

-

Flurbiprofen | C15H13FO2 | CID 3394 - PubChem. National Institutes of Health. Available at: [Link]

-

Flurbiprofen: MedlinePlus Drug Information. (2021-03-15). Available at: [Link]

-

Flurbiprofen: Uses, Side Effects, Dosage & More - GoodRx. Available at: [Link]

-

Pharmacology of Flurbiprofen (Froben) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025-02-24). Available at: [Link]

-

Flurbiprofen: a review of its pharmacological properties and therapeutic use in rheumatic diseases - PubMed. National Institutes of Health. Available at: [Link]

-

What is the mechanism of Flurbiprofen? - Patsnap Synapse. (2024-07-17). Available at: [Link]

-

What are the mechanisms of action of FLURBIPROFEN at the molecular and cellular levels? | R Discovery. Available at: [Link]

-

Clinical Profile: Flurbiprofen USP - GlobalRx. Available at: [Link]

-

Flurbiprofen: Everything you need to know | Power - withpower.com. Available at: [Link]

-

flurbiprofen (Ansaid) Uses, Side Effects & Dosage - MedicineNet. Available at: [Link]

-

Flurbiprofen - Wikipedia. Available at: [Link]

-

Flurbiprofen - LiverTox - NCBI Bookshelf - NIH. (2025-08-05). Available at: [Link]

-

Flurbiprofen (oral route) - Side effects & dosage - Mayo Clinic. (2025-10-31). Available at: [Link]

-

A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC - PubMed Central. National Institutes of Health. Available at: [Link]

-

Flurbiprofen Uses, Side Effects & Warnings - Drugs.com. (2025-07-23). Available at: [Link]

-

method development and validation for the estimation of flurbiprofen in tablet dosage form by liquid chromatography - International Journal of Pharmacy. Available at: [Link]

-

Development and Validation of HPLC Method for the Determination of Flurbiprofen in Pharmaceutical Preparations - DergiPark. (2022-06-23). Available at: [Link]

Sources

- 1. Flurbiprofen: a review of its pharmacological properties and therapeutic use in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flurbiprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Flurbiprofen - Wikipedia [en.wikipedia.org]

- 4. Flurbiprofen: MedlinePlus Drug Information [medlineplus.gov]

- 5. goodrx.com [goodrx.com]

- 6. flurbiprofen (Ansaid) Uses, Side Effects & Dosage [medicinenet.com]

- 7. Flurbiprofen: Everything you need to know | Power [withpower.com]

- 8. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 9. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 11. youtube.com [youtube.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Articles [globalrx.com]

- 14. Flurbiprofen (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 15. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmascholars.com [pharmascholars.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. drugs.com [drugs.com]

A Technical Guide to the In Vitro Cytotoxic Evaluation of 2-Amino-1-(4-fluorophenyl)ethanol

Abstract

2-Amino-1-(4-fluorophenyl)ethanol is a chemical entity with a structure amenable to pharmaceutical development, potentially as a precursor for molecules targeting neurological or inflammatory conditions.[1][2] As with any compound intended for therapeutic consideration, a rigorous evaluation of its safety profile at the cellular level is a mandatory first step. In vitro cytotoxicity assays are indispensable preclinical tools for this purpose, offering a rapid, cost-effective, and ethically sound method to assess a compound's potential to cause cell death before advancing to more complex studies.[3][4][5] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to conduct a thorough in vitro cytotoxicity assessment of 2-Amino-1-(4-fluorophenyl)ethanol. We will move beyond simple protocols to explain the causal logic behind the selection of a multi-parametric assay strategy, starting with foundational viability screening and progressing to the elucidation of specific cell death mechanisms.

Part 1: Foundational Cytotoxicity Assessment: Cell Viability and Membrane Integrity

The initial phase of any cytotoxicity study is to determine the dose-dependent effect of the compound on overall cell health. We employ two distinct but complementary assays to provide a robust baseline: one measuring metabolic activity (an indicator of viability) and the other measuring membrane integrity (an indicator of cell death).[6][7][8] This dual-marker approach mitigates the risk of false negatives that can arise from single-parameter measures.[6][7]

The MTT Assay: A Measure of Metabolic Viability

Expertise & Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[9][10] Its selection is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes (primarily succinate dehydrogenase) capable of reducing the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9][10][11] The quantity of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells.[11][12] This provides a quantitative measure of how 2-Amino-1-(4-fluorophenyl)ethanol affects the fundamental energy-producing machinery of the cell.

-

Cell Seeding:

-

Select an appropriate cell line (e.g., HepG2 for hepatotoxicity, a relevant cancer cell line for oncology applications).

-

Trypsinize and count cells. Dilute to a concentration of 75,000 cells/mL.[11]

-

Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate.[11]

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.[11]

-

-

Compound Treatment:

-

Prepare a stock solution of 2-Amino-1-(4-fluorophenyl)ethanol in a suitable solvent (e.g., DMSO, noting its solubility in water and alcohols[2]). Create a serial dilution to test a range of concentrations.

-

Carefully remove the culture medium from the wells.

-

Add 100 µL of medium containing the desired concentrations of the test compound to the treatment wells.

-

Include vehicle-only controls (medium with the same concentration of solvent used for the compound) and untreated controls (medium only).

-

Incubate for a predetermined exposure period (e.g., 24, 48, or 72 hours).[13]

-

-

Assay Procedure:

-

Following incubation, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[9][11]

-

Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[12][14]

-

Carefully aspirate the medium containing MTT.

-

Add 100-150 µL of a solubilization solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[11][12]

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9][11]

-

-

Data Acquisition:

The LDH Release Assay: A Measure of Membrane Integrity

Expertise & Causality: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[15][16][17] It is a classic marker for necrosis or late-stage apoptosis.[18] Performing this assay in parallel with the MTT assay is crucial; a compound could inhibit metabolic activity without immediately rupturing the cell membrane, a distinction vital for understanding its mechanism of action.

-

Cell Seeding and Treatment:

-

Follow the same seeding and treatment protocol as described for the MTT assay in a parallel 96-well plate.

-

It is essential to set up additional controls for this assay[13]:

-

-

Assay Procedure:

-

After the treatment incubation period, centrifuge the plate (if using suspension cells) or proceed directly (for adherent cells).[17][19]

-

Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[19] Take care not to disturb the cell monolayer.

-

Prepare the LDH assay reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).

-

Add 100 µL of the reaction mixture to each well containing the supernatant.[19]

-

Incubate at room temperature for 20-30 minutes, protected from light.[17][19]

-

-

Data Acquisition:

Data Presentation & Initial Interpretation

The quantitative data from these assays should be summarized to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability or 50% of maximum LDH release).

Table 1: Hypothetical Cytotoxicity Data for 2-Amino-1-(4-fluorophenyl)ethanol after 48h Exposure

| Assay Type | Endpoint Measured | IC50 Value (µM) |

| MTT Assay | Mitochondrial Reductase Activity | 85.2 |

| LDH Release Assay | Plasma Membrane Integrity | 124.7 |

Interpretation: A lower IC50 from the MTT assay compared to the LDH assay might suggest that the compound first impairs metabolic function, with membrane rupture occurring at higher concentrations or later time points.

Diagram 1: Foundational Cytotoxicity Screening Workflow

Caption: Workflow for initial cytotoxicity screening using parallel MTT and LDH assays.

Part 2: Mechanistic Elucidation: Distinguishing Apoptosis from Necrosis

Once dose-dependent cytotoxicity is established, the next critical step is to determine the mode of cell death. The distinction between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis) is fundamental. Apoptosis is a controlled process that avoids inflammation, whereas necrosis often triggers an inflammatory response.

Annexin V & Propidium Iodide (PI) Staining

Expertise & Causality: This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[20] Its power lies in using two separate fluorescent probes simultaneously.[21]

-

Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane in healthy cells.[22][23] During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently-conjugated Annexin V.[22] This is a key early and specific indicator of apoptosis.

-

Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent that is impermeant to the intact plasma membranes of live and early apoptotic cells.[21] It can only enter cells that have lost membrane integrity, a hallmark of late-stage apoptosis and necrosis.[21]

By combining these two probes, we can resolve four distinct cell populations:

-

Annexin V- / PI- : Viable, healthy cells.

-

Annexin V+ / PI- : Early apoptotic cells.

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells.

-

Annexin V- / PI+ : Necrotic cells (rarely observed, often indicates direct membrane damage).

-

Cell Preparation and Treatment:

-

Seed cells in 6-well plates and treat with the IC50 concentration (and 2x IC50) of 2-Amino-1-(4-fluorophenyl)ethanol as determined previously. Include vehicle-treated and untreated controls.

-

After the incubation period, harvest both floating and adherent cells. For adherent cells, use a gentle non-enzymatic detachment method (e.g., EDTA-based) to preserve membrane integrity.[20]

-

Collect cells by centrifugation (e.g., 300 x g for 5 minutes).[20]

-

-

Staining Procedure:

-

Wash the cell pellet once with cold 1X PBS.[21]

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[21][23]

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[20]

-

Add 5 µL of fluorescently-labeled Annexin V (e.g., Annexin V-FITC).[20]

-

Add 5 µL of PI solution.[20]

-

Gently mix and incubate for 15-20 minutes at room temperature in the dark.[21][23]

-

Add 400 µL of 1X Annexin-binding buffer to each tube immediately before analysis.[21][23]

-

-

Data Acquisition:

-

Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes (e.g., a blue laser for FITC and PI).

-

Use unstained and single-stained controls to set up compensation and quadrants correctly.

-

Diagram 2: Apoptosis Detection Workflow

Caption: Step-by-step workflow for the Annexin V / Propidium Iodide apoptosis assay.

Part 3: Pathway Analysis: Investigating the Caspase Cascade

If the Annexin V assay confirms that 2-Amino-1-(4-fluorophenyl)ethanol induces apoptosis, the subsequent investigation should focus on the underlying signaling pathway. Apoptosis is executed by a family of cysteine proteases called caspases.[24] There are two primary caspase activation pathways.[25][26]

-

The Extrinsic (Death Receptor) Pathway: Initiated by extracellular ligands binding to cell surface death receptors, leading to the activation of an initiator caspase, primarily Caspase-8 .[26][27]

-

The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria.[25][26] Cytochrome c then forms a complex with Apaf-1 to activate the initiator caspase, Caspase-9 .[25][27]

Both pathways converge on the activation of executioner caspases, such as Caspase-3 , which are responsible for dismantling the cell.[27]

Caspase Activation Assays

Expertise & Causality: To determine which pathway is involved, we can measure the activity of key initiator (Caspase-8, Caspase-9) and executioner (Caspase-3/7) caspases. This is typically done using luminogenic or fluorogenic assays where a caspase-specific peptide substrate is cleaved, releasing a signal that can be quantified. A significant increase in Caspase-9 activity would point toward the intrinsic pathway, while an increase in Caspase-8 activity would implicate the extrinsic pathway.

Diagram 3: Apoptotic Caspase Activation Pathways

Caption: The extrinsic and intrinsic pathways of apoptosis both converge on the activation of executioner caspases.

Conclusion and Future Directions

This guide outlines a logical, multi-tiered strategy for the comprehensive in vitro evaluation of 2-Amino-1-(4-fluorophenyl)ethanol cytotoxicity. By progressing from broad assessments of cell viability and membrane integrity to specific analyses of apoptotic mechanisms and caspase activation, researchers can build a detailed toxicological profile of the compound. This systematic approach ensures that experimental choices are driven by scientific rationale, providing trustworthy and actionable data critical for the early stages of drug development. The methodologies described herein establish a self-validating system essential for making informed decisions about the future of 2-Amino-1-(4-fluorophenyl)ethanol as a potential therapeutic candidate.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

Salvesen, G. S., & Dixit, V. M. (2003). Caspase-activation pathways in apoptosis and immunity. Immunological Reviews, 193, 10-21. Retrieved from [Link]

-

Groskreutz, D., & Riss, T. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. Retrieved from [Link]

-

Singh, R., & Kumar, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1682, 131-135. Retrieved from [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

-

Hengartner, M. O. (1999). Biochemical Pathways of Caspase Activation During Apoptosis. Annual Review of Cell and Developmental Biology, 15, 47-68. Retrieved from [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

-

Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

-

Chan, F. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

-

Riedl, S. J., & Shi, Y. (2004). Caspase Activation Pathways: an Overview. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Retrieved from [Link]

-

Invitrogen. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link] (Note: Direct link to original PDF may vary, referencing a source that hosts the protocol).

-

Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4). Retrieved from [Link]

-

protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

-

Riss, T. L., & Groskreutz, D. (2008). Update on in vitro cytotoxicity assays for drug development. Semantic Scholar. Retrieved from [Link]

-

Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

-

S., S., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]

-

CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]

-

Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

Zhao, S. (2021). In vitro Methods used in Cytotoxicity Assays. Journal of Biomedical and Pharmaceutical Sciences, 4. Retrieved from [Link]

-

BPS Bioscience. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. kosheeka.com [kosheeka.com]

- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 5. itmedicalteam.pl [itmedicalteam.pl]

- 6. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Update on in vitro cytotoxicity assays for drug development | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 15. LDH cytotoxicity assay [protocols.io]

- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 17. scientificlabs.co.uk [scientificlabs.co.uk]

- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bosterbio.com [bosterbio.com]

- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. kumc.edu [kumc.edu]

- 24. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. annualreviews.org [annualreviews.org]

- 26. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Apoptosis: Caspase Pathways | R&D Systems [rndsystems.com]

The Strategic Introduction of Fluorine: Elucidating the Bioactivity of 2-Amino-1-(4-fluorophenyl)ethanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of contemporary medicinal chemistry. This small yet highly electronegative atom can profoundly alter a molecule's physicochemical properties, influencing its metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile.[1] Unlike other halogens, fluorine's small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, minimizing steric hindrance while introducing potent electronic effects.[2] These effects can modulate the pKa of nearby functional groups, influence molecular conformation, and create novel interactions with protein targets, ultimately enhancing a drug candidate's efficacy and safety profile.[3] This guide will explore these principles through the lens of 2-Amino-1-(4-fluorophenyl)ethanol, a fascinating molecule with the potential for significant bioactivity within the central nervous system (CNS).

Physicochemical Properties and Predicted Bioavailability of 2-Amino-1-(4-fluorophenyl)ethanol

To assess the drug-like potential of 2-Amino-1-(4-fluorophenyl)ethanol, we can analyze its properties in the context of Lipinski's Rule of Five, a framework for predicting oral bioavailability.[4]

| Property | Value | Lipinski's Rule of Five |

| Molecular Weight | 155.17 g/mol | < 500 Da |

| Hydrogen Bond Donors | 2 (-NH2, -OH) | ≤ 5 |

| Hydrogen Bond Acceptors | 2 (-N, -O, -F) | ≤ 10 |

| LogP (Octanol-Water Partition Coefficient) | ~1.8-2.0 (estimated) | ≤ 5 |

As the table indicates, 2-Amino-1-(4-fluorophenyl)ethanol adheres to all of Lipinski's rules, suggesting a high probability of good oral absorption and cell membrane permeability. The presence of the fluorine atom is predicted to increase the molecule's lipophilicity compared to its non-fluorinated analog, which can enhance its ability to cross the blood-brain barrier, a critical feature for CNS-active compounds.[5]

The Anticipated Bioactivity: A Focus on Monoamine Transporters

The chemical structure of 2-Amino-1-(4-fluorophenyl)ethanol, a phenethylamine derivative, strongly suggests its potential interaction with monoamine transporters, which are crucial for regulating the levels of neurotransmitters like dopamine, norepinephrine, and serotonin in the brain.[6][7] Imbalances in these neurotransmitter systems are implicated in a range of neurological and psychiatric disorders, making the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) key therapeutic targets.[8]

Structure-Activity Relationship with 4-Fluoroamphetamine (4-FA)

4-FA is a known releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[9] Its pharmacological profile provides a strong basis for hypothesizing the activity of 2-Amino-1-(4-fluorophenyl)ethanol. The primary structural difference is the presence of a hydroxyl group on the benzylic carbon of our target compound. This hydroxyl group may alter the binding affinity and selectivity for the different monoamine transporters.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| 4-Fluoroamphetamine (4-FA)[9] | 770 | 420 | 6800 |

The data for 4-FA indicates a preference for inhibiting the norepinephrine and dopamine transporters over the serotonin transporter.[9] The addition of a hydroxyl group in 2-Amino-1-(4-fluorophenyl)ethanol could potentially increase its affinity for the norepinephrine transporter due to the possibility of forming an additional hydrogen bond with the transporter protein.

The Decisive Role of the Fluorine Atom